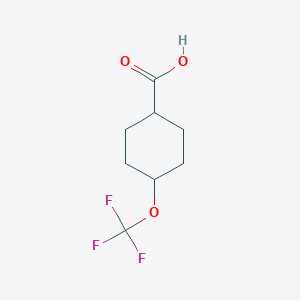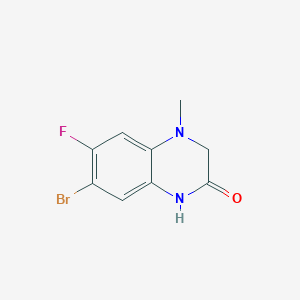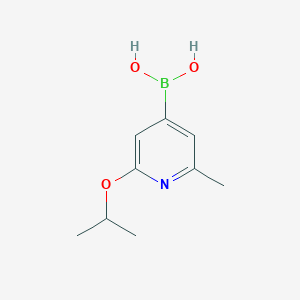
4-(Trifluoromethoxy)cyclohexanecarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Trifluoromethoxy)cyclohexanecarboxylic acid” is a chemical compound with the linear formula F3CC6H10CO2H . It is a mixture of cis and trans isomers . The molecular weight of this compound is 196.17 .
Molecular Structure Analysis
The molecular structure of “4-(Trifluoromethoxy)cyclohexanecarboxylic acid” consists of a cyclohexane ring with a carboxylic acid (-CO2H) group and a trifluoromethoxy (-OCF3) group attached to it . The InChI code for this compound is 1S/C8H11F3O2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) .Physical And Chemical Properties Analysis
“4-(Trifluoromethoxy)cyclohexanecarboxylic acid” is a solid compound with a melting point of 71-75 °C . It has a density of 1.3±0.1 g/cm3, a boiling point of 233.5±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.0 mmHg at 25°C . The compound has a molar refractivity of 38.6±0.3 cm3 .Wissenschaftliche Forschungsanwendungen
Coordination Chemistry and Material Science Applications
4-(Trifluoromethoxy)cyclohexanecarboxylic acid, as part of the cyclohexanepolycarboxylic acids family, plays a significant role in coordination chemistry. These compounds have potential applications in material science, particularly in developing magnetic materials. Their behavior in the presence of various metal ions under hydrothermal conditions and the mechanisms involved, such as the α-proton removal mechanism, are key areas of research (Lin & Tong, 2011).
Synthesis of Trifluoropropionic and Ketobutyric Acids
The synthesis process of trifluoroethyl cyclohexyl ketone involves the use of cyclohexanecarboxylic acid chloride, followed by a Cl→F exchange. This process highlights the role of cyclohexanecarboxylic acids in synthesizing fluorinated organic compounds, which are increasingly significant in pharmaceuticals and agrochemicals (Wakselman & Tordeux, 1982).
Stereochemistry Studies
Investigations into the stereochemistry of related compounds, such as cis-2-hydroxy-2-phenyl-cyclohexanecarboxylic acid, provide insights into the spatial arrangement of functional groups in cyclohexanecarboxylic acids. This research is crucial for understanding the chemical properties and potential applications of these compounds (Turbanti, Cebai, & Ceccarelli, 1978).
Trifluoromethoxylation in Organic Synthesis
The introduction of trifluoromethoxy groups into organic molecules, including those derived from cyclohexanecarboxylic acids, is a significant area of research due to the unique properties imparted by these groups. Studies on catalytic enantioselective trifluoromethoxylation reactions showcase the complexity and potential of this process in synthesizing novel compounds (Guo et al., 2017).
Photocatalytic Generation of the OCF3 Radical
Research on the photocatalytic generation of the OCF3 radical, which involves trifluoromethoxylation reactions, underscores the significance of these processes in organic chemistry. The selective and catalytic generation of this radical at room temperature and pressure is a key focus, with implications for the synthesis of diverse organic compounds (Zheng et al., 2018).
Applications in Epoxy Networks
4-(Trifluoromethoxy)cyclohexanecarboxylic acid and its derivatives are used in the synthesis of epoxy networks. Research in this area focuses on developing reprocessible epoxy vitrimers with tunable physical properties, highlighting the versatility and potential applications of these compounds in materials science (Chen et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWMYHMLLIPMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)cyclohexanecarboxylic acid | |
CAS RN |
1227187-82-7 |
Source


|
| Record name | 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate](/img/structure/B2804521.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2804523.png)

![Trimethyl-[2,2,2-tris(benzotriazol-1-yl)-1-(4-methylphenyl)ethoxy]silane](/img/structure/B2804527.png)


![ethyl 2-[({[1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/no-structure.png)
![[3-Chloro-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]-(4-methoxypiperidin-1-yl)methanone](/img/structure/B2804532.png)
![5-amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2804535.png)
![(3R)-3-Methyl-8-oxa-2-azaspiro[4.5]decane;hydrochloride](/img/structure/B2804538.png)
![2-[(3-methoxynaphthalene-2-carbonyl)amino]-N-methylthiophene-3-carboxamide](/img/structure/B2804539.png)
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2804541.png)
![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2804543.png)
![1-(1,3-Benzodioxol-5-ylcarbonyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2804544.png)